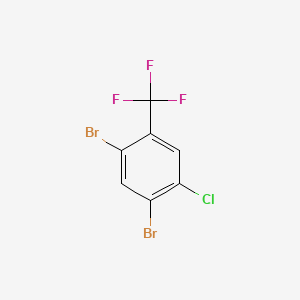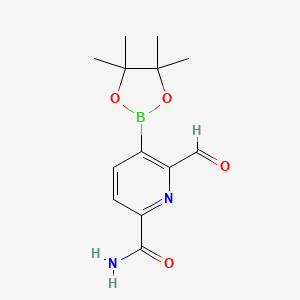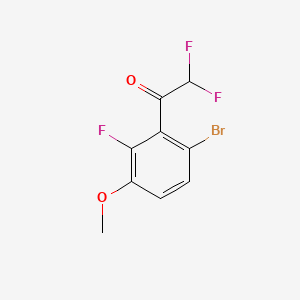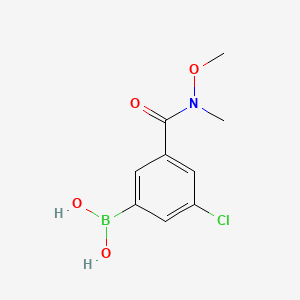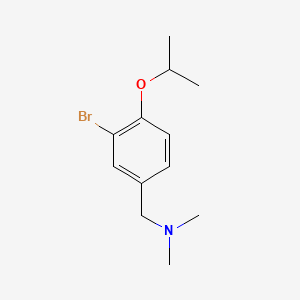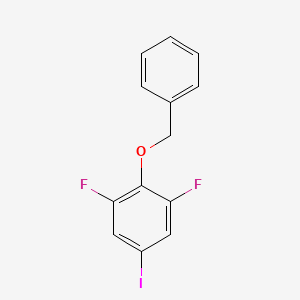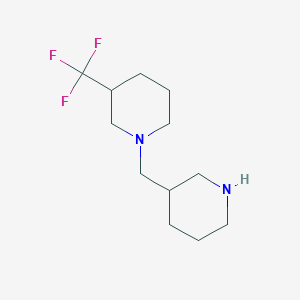
1-(Piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of the trifluoromethyl group in the compound enhances its lipophilicity and metabolic stability, making it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine and trifluoromethyl-containing reagents.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automation: Automated systems are used to monitor and control the reaction parameters to ensure consistent product quality.
Purification: Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(Piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(Piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine has a wide range of scientific research applications, including:
Chemistry
Intermediate in Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of the process.
Biology
Biological Probes: It is used as a probe in biological studies to investigate the function of specific proteins or enzymes.
Drug Development: The compound is explored for its potential as a lead compound in drug development.
Medicine
Pharmaceuticals: It is used in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Diagnostics: The compound can be used in diagnostic assays to detect specific biomarkers.
Industry
Material Science: It is used in the development of new materials with unique properties.
Agrochemicals: The compound is explored for its potential use in agrochemicals to enhance crop protection.
Mecanismo De Acción
The mechanism of action of 1-(Piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its target sites. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)piperidine: Similar structure but with the piperidinyl group at a different position.
1-(Piperidin-3-ylmethyl)-3-(difluoromethyl)piperidine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
1-(Piperidin-3-ylmethyl)-3-(methyl)piperidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
1-(Piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C12H21F3N2 |
|---|---|
Peso molecular |
250.30 g/mol |
Nombre IUPAC |
1-(piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C12H21F3N2/c13-12(14,15)11-4-2-6-17(9-11)8-10-3-1-5-16-7-10/h10-11,16H,1-9H2 |
Clave InChI |
ANPCMTUWTQNWNI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CN2CCCC(C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


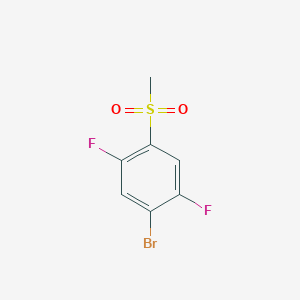
![tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate](/img/structure/B14768458.png)


